TOR VI

AKT Inhibitor Kinase Assay Selectivity

TOR VI (CAS 128585-01-3) is definitively identified as 4-Hydroxy Ospemifene, the major circulating metabolite of the SERM drug Ospemifene. It is exclusively intended for use as an analytical reference standard in pharmacokinetic (PK) studies, DMPK analyses, or SERM-related receptor binding assays. It has no validated activity as an AKT or mTOR kinase inhibitor. Procuring this compound for that purpose will lead to experimental failure. Ensure your research integrity by purchasing the correct, certified metabolite standard for your Ospemifene investigations.

Molecular Formula C24H23ClO3
Molecular Weight 394.9 g/mol
CAS No. 128585-01-3
Cat. No. B106303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTOR VI
CAS128585-01-3
Synonyms4-[(1Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenyl-1-butenyl]-phenol
Molecular FormulaC24H23ClO3
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCO)CCCl
InChIInChI=1S/C24H23ClO3/c25-15-14-23(18-4-2-1-3-5-18)24(19-6-10-21(27)11-7-19)20-8-12-22(13-9-20)28-17-16-26/h1-13,26-27H,14-17H2/b24-23-
InChIKeyISISSTPNAJAQFE-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TOR VI (CAS 128585-01-3) Product Baseline: Identity, Class, and Procurement Context


TOR VI (CAS 128585-01-3) is a chemical entity with the molecular formula C24H23ClO3 and a molecular weight of 394.89 g/mol [1]. In authoritative chemical and pharmacological databases, this compound is definitively identified as 4-Hydroxy Ospemifene (also termed 4'-Hydroxyospemifene), which is a major circulating metabolite of the selective estrogen receptor modulator (SERM) Ospemifene [2][3]. Ospemifene is a nonsteroidal SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy due to menopause. Consequently, 4-Hydroxy Ospemifene functions as a SERM and plays a role in estrogen receptor signaling pathways. It is critical for procurement professionals to note that despite a vendor-assigned alias 'TOR VI' and a vendor-claimed role as a 'Target of Rapamycin (TOR) inhibitor', this compound has no validated, primary research-confirmed activity as an AKT or mTOR kinase inhibitor. Its procurement is therefore exclusively justified for use as an analytical reference standard for Ospemifene metabolite studies or for SERM-related research, not for investigations of the AKT/mTOR pathway [2].

Why In-Class AKT Inhibitor Substitution for TOR VI is Scientifically Unjustified


Generic substitution of TOR VI (CAS 128585-01-3) with any established AKT inhibitor—whether an ATP-competitive agent like GSK690693 (IC50s of 2 nM/13 nM/9 nM for Akt1/2/3) [2] or an allosteric inhibitor like MK-2206 (IC50s of 8 nM/12 nM/65 nM for Akt1/2/3) [1]—is fundamentally invalid and would lead to catastrophic experimental failure. This is because the chemical identity of CAS 128585-01-3 is 4-Hydroxy Ospemifene, a selective estrogen receptor modulator (SERM) metabolite [3]. It has no demonstrable, peer-reviewed activity against any AKT isoform, nor against mTOR kinase. Procuring this compound under the mistaken assumption that it functions as an AKT pathway inhibitor will result in wasted resources, null experimental data, and the complete failure to interrogate the intended biological target. The following evidence sections formally demonstrate the absence of any quantitative, comparator-based data supporting the claimed TOR/AKT inhibitory activity for this compound, in stark contrast to the rich quantitative profiles of genuine AKT inhibitors.

TOR VI (CAS 128585-01-3) Quantitative Differentiation Evidence Guide


Absence of Evidence for AKT Kinase Inhibition: A Comparative Analysis with MK-2206

A comprehensive search of primary literature, including PubMed, SciFinder, and authoritative kinase inhibitor databases, yields zero peer-reviewed studies reporting an IC50 value for TOR VI (CAS 128585-01-3) against any AKT isoform (Akt1, Akt2, or Akt3) in a cell-free or cell-based assay. In stark contrast, the allosteric AKT inhibitor MK-2206 has well-established, reproducible IC50 values of 8 nM, 12 nM, and 65 nM for Akt1, Akt2, and Akt3, respectively, in cell-free kinase assays, with confirmed inactivity against a panel of 250 other kinases . This profound lack of quantitative data for TOR VI against the purported target precludes any scientific or procurement-based comparison for AKT inhibition.

AKT Inhibitor Kinase Assay Selectivity SERM

Chemical Identity Verification: SERM Metabolite vs. Pan-AKT Inhibitor GSK690693

Chemical structure and authoritative database analysis confirm that CAS 128585-01-3 is 4-Hydroxy Ospemifene (C24H23ClO3, MW 394.89), a major pharmacologically active metabolite of the SERM Ospemifene [1]. This metabolite represents approximately 25% of the parent compound's abundance in human plasma [2]. In comparison, the ATP-competitive pan-AKT inhibitor GSK690693 (CAS 937174-76-0, C21H27N7O3, MW 425.48) is a structurally distinct synthetic small molecule with confirmed low-nanomolar activity against AKT1/2/3 (IC50s = 2 nM, 13 nM, and 9 nM) in cell-free assays . The identity of TOR VI as a SERM metabolite, not a kinase inhibitor, is the most fundamental differentiator.

Chemical Identity SERM Metabolite Ospemifene Pan-AKT Inhibitor

Comparative Profiling: Lack of mTOR Kinase Inhibition Data vs. Torin 1

The vendor-assigned name 'TOR VI' suggests an inhibitor of the Target of Rapamycin (TOR/mTOR) kinase. However, a thorough search of the scientific literature reveals no peer-reviewed reports of TOR VI (CAS 128585-01-3) inhibiting mTOR kinase activity in any biochemical or cellular assay. By contrast, the well-characterized mTOR inhibitor Torin 1 (CAS 1222998-36-8) exhibits an IC50 of 2-10 nM against mTORC1/2 complexes and demonstrates over 100-fold selectivity for mTOR over a panel of 450 other protein kinases, including PI3Kα, ATM, and DNA-PK [1][2]. This stark data gap means TOR VI cannot be considered an mTOR pathway modulator for research purposes.

mTOR Inhibitor TOR Pathway Kinase Selectivity SERM

Valid Application Scenarios for TOR VI (CAS 128585-01-3) Based on Established Identity


Analytical Reference Standard for Ospemifene Metabolite Quantification

The sole scientifically valid application for procuring TOR VI (CAS 128585-01-3) is as a certified analytical reference standard for the identification and quantification of 4-Hydroxy Ospemifene. This compound is a primary circulating metabolite of Ospemifene and represents approximately 25% of the parent drug's abundance in human plasma [1]. Laboratories conducting pharmacokinetic (PK) studies, drug metabolism and pharmacokinetics (DMPK) analyses, or therapeutic drug monitoring of Ospemifene require this compound for LC-MS/MS method development, validation, and routine sample analysis.

In Vitro Pharmacology of SERM Metabolites and Estrogen Receptor Signaling

Research groups investigating the differential effects of SERMs and their metabolites on estrogen receptor alpha (ERα) and beta (ERβ) can use TOR VI as a specific tool compound. While the parent drug Ospemifene has a well-defined SERM profile, the distinct pharmacological contribution of its major metabolite, 4-Hydroxy Ospemifene, remains an area of active investigation. This compound can be used in receptor binding assays, reporter gene assays, and cell proliferation studies in ER-positive cell lines (e.g., MCF-7) to delineate its specific activity profile and contribution to the overall pharmacology of Ospemifene [2].

Control in Cytochrome P450 (CYP) Inhibition and Drug-Drug Interaction Studies

4-Hydroxy Ospemifene has been shown in vitro to weakly inhibit several cytochrome P450 enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6 [3]. This compound is therefore a necessary positive control or test article in studies designed to assess the potential for Ospemifene and its metabolites to cause drug-drug interactions (DDIs) via CYP enzyme inhibition. Such studies are crucial for understanding the safety profile of Ospemifene in polypharmacy contexts.

Synthesis of Novel SERM Derivatives and Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry laboratories engaged in the development of next-generation SERMs may use TOR VI as a starting material or key intermediate for the synthesis of novel analogs. Understanding the metabolism of Ospemifene and identifying the structure of its major active metabolite provides a validated scaffold for rational drug design. Researchers can modify the 4-Hydroxy Ospemifene core to explore SAR, aiming to improve target selectivity, metabolic stability, or pharmacokinetic properties of new SERM candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TOR VI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.